O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethylphenyl group and a 4-iodophenylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Substitution Reactions:
Carbamothioylation: The final step involves the reaction of the intermediate compound with 4-iodophenyl isothiocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)BENZAMIDE: Lacks the carbamothioyl and iodophenyl groups.
N-(4-IODOPHENYL)BENZAMIDE: Lacks the dimethylphenyl and carbamothioyl groups.
N-(3,4-DIMETHYLPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of both the 3,4-dimethylphenyl and 4-iodophenylcarbamothioyl groups in N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE makes it unique. These groups may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
Molecular Formula |
C22H19IN2O2S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
O-[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C22H19IN2O2S/c1-14-6-9-19(12-15(14)2)24-21(26)16-4-3-5-20(13-16)27-22(28)25-18-10-7-17(23)8-11-18/h3-13H,1-2H3,(H,24,26)(H,25,28) |
InChI Key |
PQNPFJNTLMWEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)I)C |
Origin of Product |
United States |
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